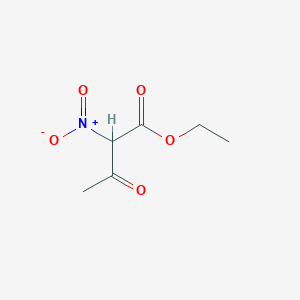
2-chloro-N-(2,4,5-trichlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,4,5-trichlorophenyl)propanamide is a chemical compound with the molecular formula C9H7Cl4NO and a molecular weight of 286.97 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide consists of a propanamide backbone with a chlorine atom on the second carbon and a 2,4,5-trichlorophenyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide include a predicted boiling point of 406.6±45.0 °C, a predicted density of 1.537±0.06 g/cm3, and a predicted logP of 10.67±0.70 .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Material
- Application : 2-chloro-N-(2,4,5-trichlorophenyl)propanamide has been studied for its potential as a new organic electro-optic and nonlinear optical material. It was synthesized and characterized using techniques like UV-Vis, IR, NMR, and powder XRD. Its second harmonic generation (SHG) capability was explored using ND:YAG laser, indicating its potential in the field of optics and photonics.
- Sources :
- Application : The compound has been used in the growth and characterization of organic crystals. Its properties were analyzed in detail using techniques such as FT-IR, FT-Raman, UV–Vis spectral studies, and dielectric studies, making it valuable in the field of materials science.
- Sources : Srinivasan et al. (2006), Journal of Crystal Growth
- Application : Certain derivatives of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide have been synthesized and tested for their antibacterial and antifungal activities. These studies indicate its potential in developing new antimicrobial agents.
- Sources :
- Application : The environmental impact and ecotoxicology of related compounds, such as propanil N-(3,4-dichlorophenyl)propanamide, have been examined, particularly their movement, retention, and degradation in aquatic ecosystems. This research is critical for understanding the environmental and health implications of these compounds.
- Sources : Perera et al. (1999), Agriculture, Ecosystems & Environment
- Application : Some studies have explored the potential of derivatives of this compound for medicinal applications, including their use as inhibitors for COVID-19 protease, indicating its relevance in pharmaceutical research.
- Sources : Pandey et al. (2020)
Zukünftige Richtungen
The future directions of research involving 2-chloro-N-(2,4,5-trichlorophenyl)propanamide are not specified in the sources I found. Given its use in proteomics research , it may be involved in studies to understand protein function, interactions, or structure. Further directions would depend on the results of these studies.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,4,5-trichlorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl4NO/c1-4(10)9(15)14-8-3-6(12)5(11)2-7(8)13/h2-4H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAQSZNPRHXKKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250376 |
Source


|
| Record name | 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,4,5-trichlorophenyl)propanamide | |
CAS RN |
379254-97-4 |
Source


|
| Record name | 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379254-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Methoxyethyl)amino]nicotinic acid](/img/structure/B1335193.png)


![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)



![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)


